molecular formula C9H11NO3 B1336477 3,4-Dimethoxybenzaldehyde oxime CAS No. 2169-98-4

3,4-Dimethoxybenzaldehyde oxime

Cat. No.: B1336477
CAS No.: 2169-98-4
M. Wt: 181.19 g/mol
InChI Key: LHZIVRAMZJJLAP-POHAHGRESA-N
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Description

3,4-Dimethoxybenzaldehyde oxime is an organic compound with the chemical formula C9H11NO3. It is a white crystalline solid with a melting point of 85-87°C

Safety and Hazards

3,4-Dimethoxybenzaldehyde oxime may cause respiratory irritation, skin irritation, and serious eye irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray, and to wear protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Dimethoxybenzaldehyde oxime can be synthesized through the reaction of 3,4-dimethoxybenzaldehyde with hydroxylamine hydrochloride in the presence of a base such as sodium acetate. The reaction typically occurs in an aqueous or alcoholic medium at elevated temperatures .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally follows similar principles as laboratory preparation, with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

Types of Reactions: 3,4-Dimethoxybenzaldehyde oxime undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding nitroso compounds.

    Reduction: Reduction of the oxime group can yield amines.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Nitroso derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted benzaldehyde derivatives.

Scientific Research Applications

3,4-Dimethoxybenzaldehyde oxime has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of dyes, fragrances, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3,4-dimethoxybenzaldehyde oxime involves its interaction with molecular targets through its oxime group. This interaction can lead to the formation of reactive intermediates, which can further participate in various biochemical pathways. For instance, in the presence of enzymes like lignin peroxidase, it can undergo oxidative cleavage, leading to the formation of reactive species that can interact with cellular components .

Comparison with Similar Compounds

    Veratraldehyde (3,4-Dimethoxybenzaldehyde): Shares the same benzaldehyde core but lacks the oxime group.

    Methylvanillin: Another methoxy-substituted benzaldehyde derivative.

Uniqueness: 3,4-Dimethoxybenzaldehyde oxime is unique due to its oxime functional group, which imparts distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

CAS No.

2169-98-4

Molecular Formula

C9H11NO3

Molecular Weight

181.19 g/mol

IUPAC Name

(NZ)-N-[(3,4-dimethoxyphenyl)methylidene]hydroxylamine

InChI

InChI=1S/C9H11NO3/c1-12-8-4-3-7(6-10-11)5-9(8)13-2/h3-6,11H,1-2H3/b10-6-

InChI Key

LHZIVRAMZJJLAP-POHAHGRESA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\O)OC

SMILES

COC1=C(C=C(C=C1)C=NO)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NO)OC

Pictograms

Irritant

Origin of Product

United States

Synthesis routes and methods

Procedure details

After dissolving 3,4-dimethoxybenzaldehyde (1.00 g, 0.081 mmol) in 60 mL of ethyl alcohol/water (1/1, v/v) solution, H2NOH HCl (0.54 g, 7.823 mmol) was added. While stirring the reaction mixture, Na2CO3 (0.83 g, 7.823 mmol) was added slowly at below 0° C. The reaction was continued for 1 hr in an oil bath preheated to 60-65° C. After the reaction was completed, 1.05 g (96.4%) of the target product was obtained by extracting with ethyl acetate, drying over anhydrous MgSO4 and removing the solvent under reduced pressure.
Quantity
1 g
Type
reactant
Reaction Step One
Name
ethyl alcohol water
Quantity
60 mL
Type
solvent
Reaction Step One
Quantity
0.54 g
Type
reactant
Reaction Step Two
Quantity
0.83 g
Type
reactant
Reaction Step Three
Yield
96.4%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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